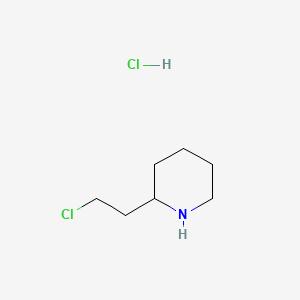

2-(2-Chloroethyl)piperidinium chloride

Description

Propriétés

IUPAC Name |

2-(2-chloroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZMGKDDADKPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975435 | |

| Record name | 2-(2-Chloroethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60012-49-9 | |

| Record name | Piperidine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60012-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)piperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Sequence

This classical approach involves:

- Hydroxyethylation of piperidine : Piperidine is reacted with ethylene chlorohydrin to form 2-hydroxyethylpiperidine.

- Chlorination of the hydroxyethyl intermediate : The hydroxyl group is converted to a chloro group using chlorinating agents such as thionyl chloride.

This method is well-documented in the literature and patents, including the Czech patent CS248547B1.

Detailed Procedure

- Piperidine is reacted with ethylene chlorohydrin under controlled temperature (typically 70°C to reflux) in an inert solvent such as toluene.

- After completion of hydroxyethylation, the reaction mixture is diluted with additional solvent (0.4 to 0.6 volumes).

- Thionyl chloride is added directly to the reaction mixture to chlorinate the hydroxyethyl group at 70-85°C.

- The product, 2-(2-chloroethyl)piperidinium chloride, precipitates upon cooling and is isolated by filtration.

This simultaneous two-step reaction in one pot improves efficiency and reduces purification steps compared to isolating the intermediate.

Advantages and Limitations

| Aspect | Details |

|---|---|

| Yield | Generally good yields reported; improved by one-pot chlorination |

| Purity | High purity achievable due to precipitation and washing steps |

| Process Complexity | Moderate; requires careful temperature control and handling of thionyl chloride |

| Scalability | Suitable for industrial scale due to solvent use and one-pot approach |

| Environmental Impact | Use of thionyl chloride and organic solvents requires proper handling and waste treatment |

One-Step Synthesis from Piperidine and 2-Chloroethyl Derivatives

An alternative method involves direct reaction of piperidine with 1-(2-chloroethyl)piperidinium chloride or related chloroethyl derivatives in the presence of bases like triethylamine in solvents such as acetonitrile or ethanol.

Experimental Details

- Equimolar amounts of 1-(2-chloroethyl)piperidinium chloride and triethylamine are mixed in acetonitrile and stirred at room temperature overnight.

- After solvent removal, the residue is extracted with ethyl acetate and washed with brine.

- The organic layer is dried over sodium sulfate, filtered, and evaporated to yield the target compound.

- Similar procedures involve reacting 1-(2-chloroethyl)piperidine with other intermediates in ethanol under mild conditions.

Spectroscopic Confirmation

Pros and Cons

| Aspect | Details |

|---|---|

| Yield | Good yields reported, often with mild reaction conditions |

| Purification | Requires solvent extraction and washing steps |

| Reaction Conditions | Mild, room temperature, avoiding harsh reagents |

| Complexity | Simpler than multi-step chlorination but depends on availability of chloroethyl precursors |

Comparative Summary of Preparation Methods

| Method | Key Steps | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Two-step via hydroxyethyl intermediate | Hydroxyethylation + thionyl chloride chlorination | 70-85°C, toluene solvent | Good yield, high purity | Industrially favorable, one-pot option |

| One-step reaction with chloroethyl precursors | Reaction with triethylamine base in acetonitrile/ethanol | Room temperature, mild | Good yield | Mild conditions, requires precursor availability |

| 2-Chloroethylamine hydrochloride synthesis (related) | Ethanolamine + HCl gas + organic acid + heating | Up to 160°C, HCl gas flow | Yield ~90%, purity ~99% | Useful for precursor preparation |

Research Findings and Analytical Data

- NMR Analysis : Characteristic multiplets for piperidine ring protons and triplets for -CH2-CH2-Cl groups confirm structure.

- Mass Spectrometry : Molecular ion peaks consistent with molecular weight of this compound observed.

- Purification : Extraction with ethyl acetate, brine washing, drying over sodium sulfate, and rotary evaporation are standard purification steps.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction completion in mild one-step syntheses.

Analyse Des Réactions Chimiques

2-(2-Chloroethyl)piperidinium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: It can be oxidized to form piperidinium oxides or reduced to form piperidinium derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form various piperidine-based heterocycles.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

2-(2-Chloroethyl)piperidinium chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are known to exhibit significant biological activity, including:

- Acetylcholinesterase Inhibition : Research indicates that this compound can inhibit acetylcholinesterase, an enzyme vital for neurotransmission. This property suggests potential therapeutic uses in treating neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, including both gram-positive and gram-negative bacteria. Its effectiveness has been compared with standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Biological Research

The compound is also employed in biological studies to investigate enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a valuable tool for exploring biochemical pathways and developing new therapeutic agents.

Industrial Applications

In industrial settings, this compound is used in the production of polymers, resins, and other chemicals. Its role as an intermediate in chemical synthesis facilitates the development of materials with specific properties for various applications.

Acetylcholinesterase Inhibition Study

A study evaluated the inhibitory effects of various piperidine derivatives on acetylcholinesterase activity. The findings demonstrated that this compound exhibits significant inhibition, suggesting its potential use in treating neurodegenerative conditions .

Antimicrobial Efficacy Study

In a comparative study against Staphylococcus aureus, this compound showed efficacy comparable to clinically used antibiotics like ampicillin and rifampicin. This highlights its potential as an alternative antimicrobial agent.

Cytotoxicity Assessment

An investigation into the cytotoxic effects on mammalian cell lines revealed low toxicity levels for this compound, indicating a favorable safety profile for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the chloroethyl group within the piperidine ring is critical for its pharmacological effects. Modifications to this structure can significantly alter its activity:

- Substituting different halogen groups can enhance antimicrobial properties.

- Variations in alkyl chain length may influence membrane penetration capabilities.

Mécanisme D'action

The mechanism of action of 2-(2-Chloroethyl)piperidinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N-(2-Chloroethyl)morpholinium Chloride

- Structure : Substitutes piperidine with a morpholine ring (oxygen-containing heterocycle).

- Molecular Weight : 184.59 g/mol.

- Synthetic Utility: Used alongside the piperidinium analog in synthesizing pyrrolo[2,1-a]isoquinoline derivatives with comparable yields (15–38%) .

N-(2-Chloroethyl)-N,N-diethylammonium Chloride

2-Ethylpiperidinium Chloride

- Structure : Piperidine substituted with a simple ethyl group instead of chloroethyl.

- Crystallography : Adopts a chair conformation with intermolecular N–H⋯Cl hydrogen bonds, contributing to stable crystal packing .

Structural and Functional Analysis

Alkylating Activity

The 2-chloroethyl group in 1-(2-chloroethyl)piperidinium chloride enables alkylation of nucleophilic sites (e.g., DNA or proteins), a mechanism critical in anticancer agents. This activity is shared with morpholinium and diethylammonium analogs but modulated by:

- Heterocycle Basicity : Piperidine (pKa ~11) vs. morpholine (pKa ~8.4) affects protonation states and reaction kinetics .

- Solubility: Octanol/water distribution coefficients (log P) influence bioavailability. Piperidinium derivatives may exhibit higher lipid solubility than morpholinium analogs due to reduced polarity .

Pharmaceutical Relevance

- Piperidinium Derivatives : Preferred in synthesizing acetylcholinesterase inhibitors and NMDA receptor antagonists due to ring rigidity .

- Morpholinium Derivatives: Oxygen in the ring may enhance water solubility, beneficial for intravenous formulations .

- Diethylammonium Derivatives : Simpler structure allows for cost-effective bulk synthesis but lacks targeted bioactivity .

Activité Biologique

2-(2-Chloroethyl)piperidinium chloride, also known as N-(2-chloroethyl)piperidinium chloride, is a quaternary ammonium compound with notable biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and its role in various biological processes.

- Molecular Formula : C₇H₁₄Cl₂N

- CAS Number : 60012-49-9

- IUPAC Name : 1-(2-Chloroethyl)piperidine hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Acetylcholinesterase Inhibition : This compound has been studied for its inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and exhibiting neuroprotective effects .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria. Its effectiveness is often compared with standard antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Acetylcholinesterase Inhibition Study : A study evaluated the inhibitory effect of various piperidine derivatives, including this compound, on acetylcholinesterase activity. The compound demonstrated a significant inhibitory effect, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Efficacy : In a comparative study of several compounds against Staphylococcus aureus, this compound showed comparable efficacy to clinically used antibiotics like ampicillin and rifampicin. The study highlighted its potential as an alternative antimicrobial agent .

- Cytotoxicity Assessment : An investigation into the cytotoxic effects of this compound on mammalian cell lines revealed low toxicity levels, indicating a favorable safety profile for therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of the chloroethyl group in the piperidine ring is crucial for the biological activity of this compound. Modifications to the piperidine structure can significantly alter its pharmacological properties. For instance:

- Substituting different halogen groups can enhance antimicrobial activity.

- Variations in the alkyl chain length may affect the compound's ability to penetrate biological membranes.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-chloroethyl)piperidinium chloride, and how can purity be ensured?

The synthesis typically involves quaternization of piperidine derivatives with 2-chloroethyl chloride. A common method includes reacting piperidine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions (60–80°C) for 12–24 hours . To ensure purity, recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: dichloromethane/methanol) is recommended. Purity validation via HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR (D2O solvent) is critical to confirm the absence of unreacted starting materials or byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR in D2O will show characteristic peaks for the piperidinium ring (δ 3.0–3.5 ppm, multiplet) and the chloroethyl group (δ 3.6–4.0 ppm, triplet for CH2Cl) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display the molecular ion peak [M-Cl]⁺ corresponding to the molecular formula C7H15ClN⁺ (calc. m/z 148.09) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How does the chloride counterion influence the compound’s stability and reactivity?

The chloride ion enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the cationic piperidinium moiety through ion-dipole interactions. This stabilization reduces decomposition under ambient conditions but may increase susceptibility to nucleophilic substitution at the chloroethyl group .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Yield discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature). For example:

- Solvent Effects : Acetonitrile (high dielectric constant) may improve ion separation, increasing yields compared to THF .

- Catalyst Use : Adding catalytic KI (5 mol%) can accelerate SN2 substitution at the chloroethyl group, enhancing yields of alkylated products .

Systematic studies using design of experiments (DoE) to vary parameters (temperature, solvent, stoichiometry) are recommended to identify optimal conditions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrostatic potential, identifying reactive sites (e.g., chloroethyl group) for interactions with biological targets . Molecular docking (AutoDock Vina) against receptors like acetylcholine esterase may predict inhibitory activity, guiding synthesis of derivatives with enhanced binding affinities .

Q. What are the challenges in analyzing degradation products of this compound under physiological conditions?

In aqueous buffers (pH 7.4), hydrolysis of the chloroethyl group generates 2-hydroxyethylpiperidinium chloride and HCl. Challenges include:

- Detection Limits : Trace degradation products require sensitive LC-MS/MS methods (MRM transitions for m/z 148 → 130) .

- Kinetic Studies : Pseudo-first-order rate constants (kobs) must be measured at varying pH and temperature to model shelf-life .

Methodological Considerations

Q. How should researchers design kinetic studies to evaluate the compound’s stability in solution?

- Protocol : Prepare solutions in PBS (pH 7.4) and store at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).

- Analysis : Quantify remaining intact compound via HPLC (retention time ~8.2 min) and degradation products via LC-MS.

- Data Modeling : Fit data to Arrhenius equation to predict stability at lower temperatures .

Q. What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.